

An In-depth Technical Guide to 4-Methylcyclohexylamine: Physical and Chemical Properties

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Compound of Interest

Compound Name: 4-Methylcyclohexylamine

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Introduction

4-Methylcyclohexylamine is a cyclic amine that serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.^[1] Its structure, consisting of a cyclohexane ring substituted with a methyl group and an amine functional group, allows for the existence of cis and trans stereoisomers, each potentially conferring different properties and reactivity profiles to its derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-methylcyclohexylamine**, including detailed experimental protocols and spectral data to support its use in research and development.

Physical and Chemical Properties

4-Methylcyclohexylamine is a colorless to pale yellow liquid with a characteristic amine odor.^[1] It is soluble in water and organic solvents.^[1] The presence of the amine group imparts basic properties, allowing it to react with acids to form salts.^[1] A summary of its key physical properties is presented below.

Table 1: Physical Properties of 4-Methylcyclohexylamine

Property	Value	Isomer	Reference
Molecular Formula	C ₇ H ₁₅ N	Mixture	[2]
Molecular Weight	113.20 g/mol	Mixture	[2]
Boiling Point	151-154 °C	Mixture (cis and trans)	[3]
152 °C	Mixture (cis and trans)	[2]	
154 °C	cis	[4]	
Melting Point	-8.5 °C (estimate)	cis	[4]
Density	0.855 g/mL at 25 °C	Mixture (cis and trans)	[3]
0.844 g/mL	cis	[4]	
Refractive Index (n _{20/D})	1.4531	Mixture (cis and trans)	[3]
1.4550-1.4590	cis	[4]	
Flash Point	27 °C (closed cup)	Mixture (cis and trans)	[3]
pKa	10.58 ± 0.70 (Predicted)	cis	[4]

Table 2: Solubility of cis-4-Methylcyclohexylamine

Solvent	Solubility	Reference
Chloroform	Soluble	[4]
Dichloromethane	Soluble	[4]
Ethyl Acetate	Soluble	[4]

Chemical Reactivity

4-Methylcyclohexylamine exhibits typical reactivity for a primary amine. It is incompatible with acids and oxidizing agents, reacting exothermically with acids to form salts.[5] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides,

anhydrides, and acid halides.[5] In combination with strong reducing agents, such as hydrides, it can generate flammable gaseous hydrogen.[5] The compound slowly decomposes in air, yielding ammonia.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of cis and trans isomers of **4-methylcyclohexylamine** are often proprietary or found within patent literature. The following protocols are adapted from such sources and provide a general methodology.

Synthesis of cis-4-Methylcyclohexylamine

This protocol is based on the hydrogenation of 4-methylphenylboronic acid followed by an amination reaction.[6]

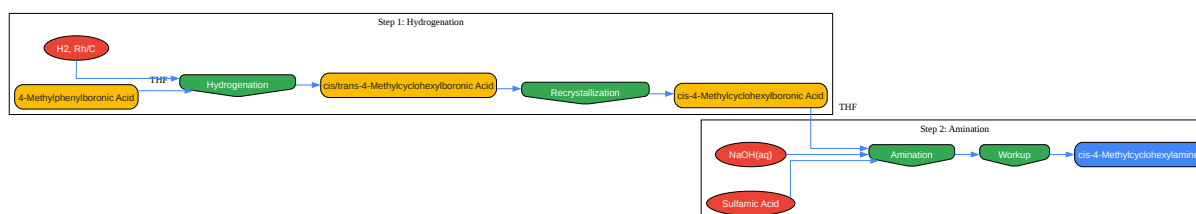
Step 1: Hydrogenation of 4-Methylphenylboronic Acid

- In a suitable hydrogenation reactor, dissolve 4-methylphenylboronic acid in a solvent such as tetrahydrofuran or ethyl acetate.
- Add a rhodium-on-carbon catalyst.
- Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.
- Maintain the reaction under pressure and agitation until the uptake of hydrogen ceases.
- Cool the reactor, vent the hydrogen, and filter the catalyst from the reaction mixture.
- Concentrate the filtrate to obtain a mixture of cis- and trans-4-methylcyclohexylboronic acid.
- The cis-isomer can be isolated and purified by recrystallization.

Step 2: Amination of cis-4-Methylcyclohexylboronic Acid

- Under an inert atmosphere (e.g., nitrogen), dissolve the purified cis-4-methylcyclohexylboronic acid in a solvent like tetrahydrofuran.
- At room temperature, add sulfamic acid portion-wise to the solution.

- Slowly add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by techniques like gas chromatography (GC).
- Quench the reaction by adding hydrochloric acid to adjust the pH to acidic (pH 1-2).
- Separate the organic layer. The aqueous layer can be extracted with a solvent like methyl tert-butyl ether (MTBE).
- Adjust the pH of the aqueous phase to basic (pH 12-13) using a strong base.
- Extract the product into an organic solvent (e.g., a mixture of dichloromethane and isopropanol).
- Concentrate the organic extracts and purify the resulting **cis-4-methylcyclohexylamine** by distillation.



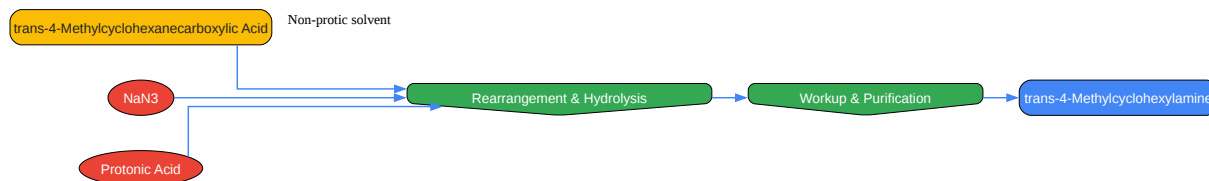
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Caption: Synthesis workflow for **cis-4-Methylcyclohexylamine**.

Synthesis of **trans-4-Methylcyclohexylamine**

This protocol describes a method starting from **trans-4-methylcyclohexanecarboxylic acid** via a rearrangement reaction.^[7]

- Dissolve **trans-4-methylcyclohexanecarboxylic acid** in a non-protic organic solvent such as trichloromethane or ethyl acetate.
- Add sodium azide to the solution.
- Slowly add a protonic acid, for example, trichloroacetic acid, while maintaining the reaction temperature. This will initiate a rearrangement reaction to form an isocyanate intermediate.
- After the addition is complete, the reaction mixture is typically heated to ensure the completion of the rearrangement.
- The isocyanate is then hydrolyzed in situ to the amine.
- After the reaction is complete, adjust the pH of the solution to be basic (pH > 9) with a suitable base.
- Extract the product into an organic solvent.
- The combined organic extracts are then concentrated.
- The crude **trans-4-methylcyclohexylamine** is purified by distillation.



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Caption: Synthesis workflow for trans-**4-Methylcyclohexylamine**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general procedure for the analysis of **4-methylcyclohexylamine** isomers can be performed using a standard GC-MS system.

- Sample Preparation: Dilute the **4-methylcyclohexylamine** sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
 - Injector: Split/splitless injector, with an injection volume of 1 µL.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 200.
- Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.
- Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. The mass spectrum of **4-methylcyclohexylamine** will show a molecular ion peak at m/z 113.[5]

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